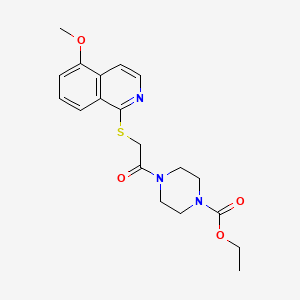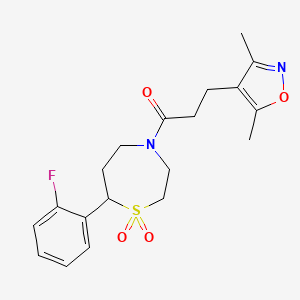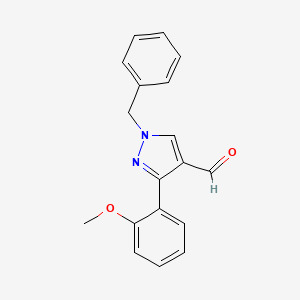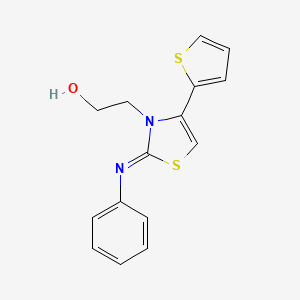
5-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H16N2O4S and its molecular weight is 368.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Activity
- Furan and thiophene analogues of tiazofurin, namely furanfurin and thiophenfurin, have been synthesized and studied for their antitumor activity. Thiophenfurin demonstrated cytotoxicity toward various leukemia and melanoma cell lines and showed promising in vivo activity in mice models. This indicates potential applications in cancer research and treatment (Franchetti et al., 1995).
Antiprotozoal Activities
- Isoxazole derivatives, related to the compound , have been synthesized and tested for their antiprotozoal activities. Several of these compounds displayed significant activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential in the treatment of protozoal infections (Patrick et al., 2007).
Tautomeric Equilibrium Studies
- Studies on compounds containing furan and thiophene structures, such as 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H [1,2,4] triazole-3-thiol, have been conducted. These studies, focusing on tautomeric equilibriums, are crucial for understanding the chemical properties and potential pharmaceutical applications of these compounds (Koparır et al., 2005).
Reactivity and Synthesis
- Research on the synthesis and reactivity of compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole offers insights into the chemical behavior of furan-based compounds. This knowledge is useful for designing and synthesizing new molecules with potential biological activities (Aleksandrov et al., 2017).
Antibacterial and Antifungal Activities
- Novel 1,3,4-oxadiazole derivatives, which share structural similarities with the compound , have been evaluated for their antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Raol & Acharya, 2015).
Anticancer Activities
- Dicationic imidazo[1,2-a]pyridines, related to isoxazole compounds, have shown promising results as antiprotozoal agents and exhibited strong DNA affinities. Their potential anticancer activities highlight the importance of such compounds in medical research (Ismail et al., 2004).
C-Thioribonucleosides and IMPDH Inhibition
- C-Thioribonucleoside analogues of tiazofurin, including compounds with furan and thiophene structures, have been synthesized and evaluated for their effect on IMPDH (inosine monophosphate dehydrogenase). This enzyme is a target in cancer therapy, underscoring the significance of these compounds in cancer research (Franchetti et al., 2000).
Properties
IUPAC Name |
5-(furan-2-yl)-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c22-19(16-11-18(25-20-16)17-4-1-8-24-17)21(12-14-6-9-23-13-14)7-5-15-3-2-10-26-15/h1-4,6,8-11,13H,5,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMDMUDTLRVIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)N(CCC3=CC=CS3)CC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1R,2R,4S,5S)-4-Amino-2-bicyclo[3.1.0]hexanyl]methanol;hydrochloride](/img/structure/B2771937.png)
![1-[(4-chlorophenyl)methoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2771938.png)
![4-ethoxy-N-[4-[4-[(4-ethoxybenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2771939.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2771941.png)
![6-Propyl-benzo[1,3]dioxol-5-ylamine hydrochloride](/img/structure/B2771942.png)
![N-[4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2771944.png)




![6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine](/img/structure/B2771954.png)
![3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2771958.png)
![5-(3,5-difluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2771960.png)
